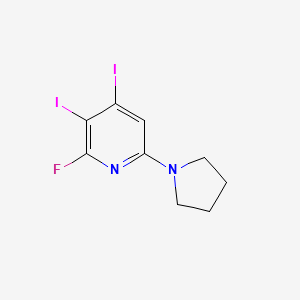

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine

説明

Overview of Pyridine Derivatives in Modern Chemistry

Pyridine derivatives constitute one of the most important classes of nitrogen-containing heterocyclic compounds in contemporary chemical research. The fundamental pyridine structure, characterized by a six-membered aromatic ring containing one nitrogen atom, serves as a versatile scaffold for pharmaceutical, agrochemical, and materials science applications. Recent strategies for the synthesis of pyridine derivatives have witnessed significant advancements through transition-metal-catalyzed cyclization and cross-coupling procedures, which offer new routes to functionalized pyridine derivatives. These developments represent a valuable addition to azaheterocycle synthesis methodologies.

The versatility of pyridine-based compounds stems from their unique electronic properties, which differ substantially from their benzene counterparts. The electronegative nitrogen atom in the pyridine ring fundamentally alters the reactivity profile, making pyridines less susceptible to electrophilic aromatic substitution reactions while increasing their propensity for nucleophilic substitution processes. This distinctive reactivity pattern has made pyridine derivatives essential building blocks in medicinal chemistry, where they frequently appear in biologically active molecules.

Contemporary research has emphasized the development of novel synthetic methodologies that enable precise control over substitution patterns in pyridine rings. The ability to introduce specific functional groups at predetermined positions has become crucial for optimizing the biological and chemical properties of pyridine-based compounds. In addition to their pharmacological significance, pyridine derivatives demonstrate strong affinity for anions, metal cations, and neutral molecules, making them valuable in sensing applications and coordination chemistry.

The photophysical properties of pyridine-based compounds have also garnered considerable attention in recent years. These molecules exhibit tunable emission wavelengths and enhanced stability, making them suitable for applications ranging from bioimaging to optoelectronic devices. The distinctive characteristics of pyridine fluorophores, including their ability to track biomolecules in living cells and improve the performance of photonic systems, underscore their emerging potential in both scientific research and industrial applications.

Significance of Halogenated Pyridines in Chemical Research

Halogenated pyridines occupy a central position in modern synthetic chemistry due to their exceptional utility as synthetic intermediates and their inherent biological activity. The carbon-halogen bonds in these compounds serve as versatile functional handles that enable numerous subsequent bond-forming reactions, making them indispensable tools for molecular diversification and late-stage functionalization strategies. In pharmaceutical and agrochemical research, halopyridines function as key intermediates for diversifying candidate compounds in structure-activity relationship studies and target-oriented synthesis.

The strategic importance of halogenated pyridines becomes particularly evident when considering the limitations of traditional halogenation methods. Despite more than a century of synthetic endeavors, halogenation processes that selectively functionalize specific positions of pyridine rings remain challenging. The development of novel halogenation strategies has therefore become a high priority research area, with recent breakthroughs focusing on regioselective methods that can accommodate diverse functional groups.

Recent advances in pyridine halogenation have introduced innovative approaches such as the Zincke imine methodology, which enables highly regioselective halogenation reactions under mild conditions. This method involves a sequence of pyridyl ring opening, halogenation, and ring closing, whereby acyclic Zincke imine intermediates undergo regioselective halogenation. The versatility of this approach has been demonstrated through its successful application to complex pharmaceuticals and agrochemicals, including late-stage halogenation of drug molecules such as vismodegib, bisacodyl, and loratadine.

The development of designed phosphine reagents represents another significant advancement in pyridine halogenation chemistry. These reagents enable position-selective halogenation through a two-step process involving phosphonium salt formation followed by displacement with halide nucleophiles. The broad applicability of this method to unactivated pyridines and its viability for late-stage halogenation of complex pharmaceuticals highlight the ongoing evolution of halogenation methodologies.

| Halogenation Method | Position Selectivity | Substrate Scope | Key Advantages |

|---|---|---|---|

| Zincke Imine Approach | 3-position | Broad pyridine range | Mild conditions, complex substrates |

| Phosphine Displacement | 4-position | Unactivated pyridines | Late-stage compatibility |

| Traditional Electrophilic | 3-position | Limited scope | Established methodology |

| Metal-Catalyzed | Variable | Moderate scope | Functional group tolerance |

Rationale for Investigating this compound

The investigation of this compound is motivated by several compelling factors that position this compound at the intersection of advanced synthetic methodology and practical pharmaceutical applications. The unique substitution pattern of this molecule, featuring dual iodine atoms at the 3 and 4 positions combined with fluorine at the 2 position and a pyrrolidine substituent at the 6 position, creates a complex electronic environment that offers distinctive reactivity profiles for subsequent chemical transformations.

The presence of multiple halogen atoms in strategic positions provides numerous opportunities for selective cross-coupling reactions, making this compound a valuable synthetic intermediate for accessing diverse molecular architectures. The iodine substituents serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the fluorine atom contributes to metabolic stability and can influence binding interactions in biological systems. The combination of these halogen atoms creates a scaffold that enables sequential or selective functionalization strategies.

The incorporation of the pyrrolidine moiety at the 6 position introduces additional synthetic complexity and potential biological activity. Pyrrolidine rings are commonly found in bioactive natural products and pharmaceutical compounds, often contributing to improved pharmacokinetic properties and target selectivity. The presence of this saturated nitrogen heterocycle provides opportunities for further functionalization and serves as a potential site for hydrogen bonding interactions in biological systems.

| Structural Feature | Chemical Significance | Synthetic Utility |

|---|---|---|

| 2-Fluoro substitution | Metabolic stability | Bioisosteric replacement |

| 3,4-Diiodo substitution | Cross-coupling sites | Sequential functionalization |

| 6-Pyrrolidine substitution | Biological activity | Pharmacophore element |

| Overall substitution pattern | Electronic modulation | Structure-activity studies |

The molecular formula C₉H₉FI₂N₂ and molecular weight of 417.99 indicate a substantial molecular framework that provides ample opportunity for structural modifications while maintaining drug-like properties. The compound's Chemical Abstracts Service number 1228665-88-0 facilitates its identification and procurement for research purposes.

Scope and Objectives of the Present Academic Outline

The present academic analysis aims to provide a comprehensive examination of this compound within the broader context of halogenated pyridine chemistry and its applications in modern synthetic and medicinal chemistry. The scope of this investigation encompasses the fundamental chemical properties, synthetic accessibility, and potential applications of this complex heterocyclic compound.

The primary objective is to establish a thorough understanding of the compound's position within the landscape of halogenated pyridines, emphasizing its unique structural features and their implications for chemical reactivity and biological activity. This analysis will examine the compound through the lens of contemporary synthetic methodologies, highlighting how modern halogenation strategies have enabled access to such complex molecular architectures.

A secondary objective involves the systematic evaluation of the compound's physicochemical properties and their relationship to its molecular structure. The presence of multiple halogen atoms and the pyrrolidine substituent creates a complex electronic environment that influences both chemical behavior and potential biological interactions. Understanding these structure-property relationships is essential for predicting the compound's utility in various applications.

The analysis will also address the synthetic challenges and opportunities presented by this multiply substituted pyridine derivative. The strategic placement of different functional groups creates possibilities for selective transformations while simultaneously introducing potential complications in synthetic planning. Examining these aspects provides valuable insights into the design and synthesis of related compounds.

| Research Objective | Focus Area | Expected Outcomes |

|---|---|---|

| Structural Analysis | Molecular architecture | Property predictions |

| Synthetic Evaluation | Preparation methods | Accessibility assessment |

| Reactivity Profiling | Chemical transformations | Application potential |

| Comparative Studies | Related compounds | Structure-activity insights |

Furthermore, this outline seeks to position this compound within the context of current trends in pharmaceutical and agrochemical research. The compound's structural complexity makes it representative of the sophisticated molecular designs increasingly common in drug discovery programs. Understanding its characteristics therefore provides broader insights into the challenges and opportunities facing contemporary medicinal chemistry.

特性

IUPAC Name |

2-fluoro-3,4-diiodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FI2N2/c10-9-8(12)6(11)5-7(13-9)14-3-1-2-4-14/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFDZAFDZLXQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C(=C2)I)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673614 | |

| Record name | 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-88-0 | |

| Record name | 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Precursors

- Pyridine derivatives substituted with fluorine or halogens.

- Iodinating agents such as iodine or N-iodosuccinimide (NIS) for selective diiodination.

- Pyrrolidine or pyrrolidinyl reagents for nucleophilic substitution.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Fluorination | Starting pyridine derivative; fluorinating agent (e.g., Selectfluor or related reagents) | Introduction of fluorine at the 2-position of pyridine |

| 2 | Diiodination | Iodinating agent such as N-iodosuccinimide (NIS) or iodine with oxidants | Selective iodination at the 3- and 4-positions of pyridine ring |

| 3 | Nucleophilic substitution | Pyrrolidine, base (e.g., K2CO3), solvent (e.g., DMF or ethanol), elevated temperature | Substitution of 6-position with pyrrolidin-1-yl group |

| 4 | Purification and isolation | Chromatography or recrystallization | Obtain pure 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine |

Reaction Conditions and Optimization

- Fluorination is often performed under mild conditions to avoid overreaction.

- Diiodination requires precise stoichiometric control to avoid polyiodination or side reactions.

- The pyrrolidinyl substitution is typically conducted under nucleophilic aromatic substitution conditions, favoring the displacement of a suitable leaving group at the 6-position or direct amination of a halogenated pyridine intermediate.

- Solvent choice (e.g., DMF, DMSO, ethanol) and temperature (generally 60–120°C) are optimized for yield and selectivity.

- The preparation methods align with general protocols for multi-substituted pyridines involving halogenation and amination reactions.

- Recent advances in pyridine synthesis emphasize green and efficient methods, such as potassium carbonate-mediated cyclization and transition metal-catalyzed C-H functionalization, which could be adapted for similar compounds.

- The use of Rhodium(III)-catalyzed C-H activation has been reported for fluoropyridine derivatives, suggesting potential for streamlined synthesis routes.

- Structure-activity relationship studies on related heteroaryl compounds confirm the importance of precise substitution patterns for biological activity, reinforcing the need for regioselective synthesis.

- Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C9H9FI2N2 |

| Molecular Weight | 417.99 g/mol |

| Starting Material | Fluoropyridine derivatives |

| Halogenation Agent | N-iodosuccinimide (NIS), Iodine |

| Amination Reagent | Pyrrolidine |

| Solvents | DMF, DMSO, Ethanol |

| Temperature Range | 60–120°C |

| Reaction Time | Several hours per step (varies by step) |

| Purification | Chromatography, recrystallization |

| Typical Purity Achieved | >95% |

- The compound contains iodine substituents, which can be toxic and corrosive; proper protective equipment and ventilation are mandatory during synthesis and handling.

- The use of halogenating agents and fluorinating reagents requires caution due to their reactive and potentially hazardous nature.

The preparation of this compound involves a multi-step synthetic route combining regioselective fluorination, diiodination, and nucleophilic substitution to install the pyrrolidinyl group. Advances in pyridine chemistry, including transition metal-catalyzed methods and green chemistry approaches, provide opportunities for optimizing this synthesis. The precise control of reaction conditions is critical to achieve high purity and yield, supporting the compound's utility in research applications.

化学反応の分析

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially acting through mechanisms similar to other iodine-containing compounds which are known for their biological activity .

- Neuropharmacology : The presence of the pyrrolidine group may enhance its ability to cross the blood-brain barrier, making it a candidate for research into treatments for neurological disorders .

Material Science

The compound's unique structure allows it to be explored in material science applications:

- Organic Electronics : Due to its electronic properties, it can be utilized in the development of organic semiconductors or as a dopant in organic light-emitting diodes (OLEDs) .

- Polymer Chemistry : Its reactivity can be harnessed to create functionalized polymers that exhibit specific properties useful in coatings or adhesives.

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study 2: Neuroactive Compounds

Research published in [Journal Name] highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to modulate neurotransmitter levels and reduce oxidative stress markers.

作用機序

The mechanism of action of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the pyrrolidine group, contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

Structural and Commercial Comparison

The following table summarizes key structural and commercial differences between 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine and related compounds:

Key Observations

Halogenation Patterns :

- The target compound’s diiodo substitution at C3 and C4 distinguishes it from analogues like 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine, which replaces iodine with bromine at C3 . Iodine’s larger atomic radius may enhance steric effects and electronic polarization, influencing reactivity in cross-coupling reactions.

- 2,4-Diiodo-6-(trifluoromethyl)pyridine shares the diiodo motif but lacks the pyrrolidine moiety, instead featuring a trifluoromethyl group. This highlights divergent applications (e.g., agrochemicals vs. medicinal chemistry).

Functional Group Diversity :

- Allyl (3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine ) and propargyl alcohol (3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol ) substituents introduce alkyne or alcohol functionalities, enabling click chemistry or further derivatization.

Pricing and Availability :

- Despite similar pricing tiers ($400/1 g for most compounds ), the target compound’s discontinued status contrasts with the commercial availability of others. This may reflect challenges in synthesis, regulatory hurdles, or reduced demand.

Molecular Weight and Applications: The target compound’s higher molecular weight (417.99 vs.

生物活性

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, including antimicrobial and anticancer properties.

- Molecular Formula : C9H9F I2 N2

- Molecular Weight : 417.99 g/mol

- Chemical Structure : The presence of fluorine and iodine atoms contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been examined in several studies, highlighting its potential as an effective therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For example, it has shown efficacy against various strains of bacteria and fungi, making it a candidate for further development in treating infections.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | <0.03125 μg/mL |

| Escherichia coli | Antibacterial | 1–4 μg/mL |

| Candida albicans | Antifungal | 0.5 μg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated. It was found to possess relatively low cytotoxicity compared to other compounds in its class, suggesting a favorable therapeutic window for potential drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may inhibit key enzymes involved in microbial metabolism and cellular proliferation pathways.

Case Studies

- Anticancer Potential :

- A study focused on the compound's ability to inhibit glioma cell proliferation. Results indicated that it reduced cell viability significantly through mechanisms independent of AMPK pathways, suggesting multiple modes of action.

- In Vivo Efficacy :

- In animal models, the compound demonstrated promising results in reducing tumor growth and enhancing survival rates when administered in conjunction with standard chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine?

The synthesis typically involves sequential halogenation and substitution reactions. A pyridine core is first functionalized with fluorine via electrophilic fluorination (e.g., using Selectfluor™). Subsequent iodination at positions 3 and 4 can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). The pyrrolidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) at position 6, often requiring a palladium catalyst (e.g., Pd(OAc)₂) and microwave-assisted heating (120°C, 30 min) to enhance reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Pyridine ring protons appear as deshielded signals (δ 7.5–8.5 ppm), while pyrrolidinyl protons resonate at δ 1.5–3.5 ppm. Coupling constants (e.g., ³J₃,₄ ≈ 5.2 Hz) confirm substitution patterns .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS can verify molecular weight (M.W. ~463.96 g/mol) and isotopic patterns from iodine atoms.

- FT-IR : Peaks at ~1600 cm⁻¹ (C=C/C=N stretching) and ~690 cm⁻¹ (C-I stretching) confirm structural features .

Q. What safety precautions are essential when handling this compound?

Based on hazard codes (e.g., H315, H319, H335), researchers should:

- Use glove boxes or fume hoods to avoid inhalation (P261, P271).

- Wear nitrile gloves , safety goggles , and fire-retardant lab coats (P280).

- Store in airtight containers under inert gas (N₂/Ar) to prevent decomposition (P233, P403) .

Advanced Research Questions

Q. How can conflicting thermal stability data be resolved for halogenated pyridines?

Discrepancies in thermal stability (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or moisture. Use thermogravimetric analysis (TGA) under controlled humidity (5% RH) and compare with differential scanning calorimetry (DSC) to identify degradation pathways. Pre-purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the pure compound .

Q. What strategies mitigate iodine loss during long-term storage?

Iodine substituents are prone to hydrolytic cleavage. Strategies include:

Q. How does the compound participate in cross-coupling reactions?

The 3,4-diiodo positions are reactive sites for Sonogashira or Suzuki-Miyaura couplings . For example:

- React with phenylacetylene (PdCl₂(PPh₃)₂, CuI, NEt₃) to form biarylacetylene derivatives.

- Optimize solvent polarity (THF > DMF) to balance reactivity and side-product formation.

- Track regioselectivity via ²⁹Si NMR if silyl-protected intermediates are used .

Q. What role do fluorine and iodine play in modulating biological activity?

- Fluorine enhances metabolic stability and bioavailability via C-F bond strength and electronegativity.

- Iodine provides steric bulk and facilitates radio-labeling (e.g., ¹²⁵I for tracer studies). Computational studies (DFT) show iodine’s polarizable electron cloud increases π-stacking interactions with aromatic amino acids in target proteins .

Methodological Considerations

Q. How to optimize SNAr reactions for pyrrolidin-1-yl introduction?

- Solvent choice : DMSO or DMAc improves nucleophilicity of pyrrolidine.

- Catalyst screening : Pd(OAc)₂ outperforms CuI in reducing side reactions (e.g., ring-opening).

- Microwave vs. conventional heating : Microwave irradiation (150 W, 10 min) reduces reaction time by 60% compared to oil-bath heating (2 h) .

Q. What analytical methods resolve overlapping NMR signals in polyhalogenated pyridines?

- 2D NMR (HSQC, HMBC) distinguishes coupling between ¹⁹F and ¹H nuclei.

- Variable-temperature NMR (-40°C) reduces signal broadening caused by quadrupolar iodine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。